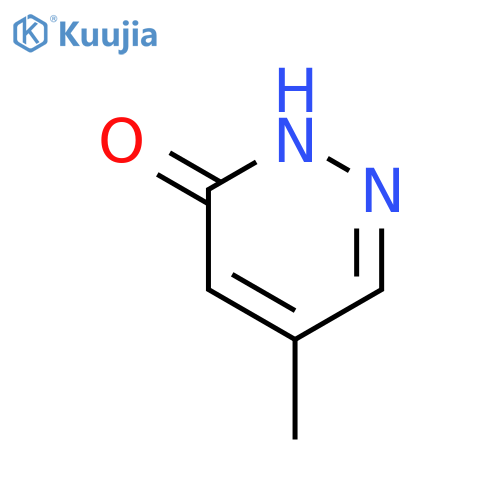Cas no 54709-94-3 (5-Methylpyridazin-3(2H)-one)

5-Methylpyridazin-3(2H)-one structure
商品名:5-Methylpyridazin-3(2H)-one
5-Methylpyridazin-3(2H)-one 化学的及び物理的性質
名前と識別子
-
- 5-Methylpyridazin-3(2H)-one
- 3(2H)-Pyridazinone, 5-methyl-
- 5-Methyl-2H-pyridazin-3-one
- 5-Methyl-3(2H)-pyridazinone
- 4-methyl-1H-pyridazin-6-one
- 3-Hydroxy-5-methylpyridazine
- 3-Hydroxy-5-methyl-pyridazine
- 5-methylpyridazin-3-ol
- 5-methyl-2,3-dihydropyridazin-3-one
- 5-Methylpyrazinone
- NSC300284
- PubChem11016
- 5-Methylpyridazine-3-ol
- KSC495Q9R
- 5-methyl-2-hydropyridazin-3-one
- BCP22425
- SBB0
- AC-24525
- TS-01541
- DTXSID70316165
- EN300-97401
- 54709-94-3
- MFCD09743644
- UW6
- A7951
- SY031246
- AKOS006305100
- AM20100351
- NSC-300284
- W-203067
- SCHEMBL1150386
- CS-W000548
- FT-0685910
- s10201
- Z1198278270
- AKOS015842408
- DB-029175
-
- MDL: MFCD10698050
- インチ: 1S/C5H6N2O/c1-4-2-5(8)7-6-3-4/h2-3H,1H3,(H,7,8)
- InChIKey: MMDFKVYPOQFQHP-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])=C(C([H])=NN1[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 110.04800
- どういたいしつりょう: 110.048
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 41.5
じっけんとくせい
- 密度みつど: 1.22
- ゆうかいてん: 139-142°C
- 屈折率: 1.576
- PSA: 45.75000
- LogP: 0.07830
5-Methylpyridazin-3(2H)-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
-
危険物標識:

- ちょぞうじょうけん:Sealed in dry,2-8°C
5-Methylpyridazin-3(2H)-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Methylpyridazin-3(2H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB242819-25 g |
5-Methyl-2H-pyridazin-3-one, 95%; . |
54709-94-3 | 95% | 25 g |
€379.90 | 2023-07-20 | |
| Chemenu | CM102264-5g |
5-Methylpyridazin-3(2H)-one |
54709-94-3 | 97% | 5g |
$*** | 2023-03-31 | |
| Enamine | EN300-97401-2.5g |
5-methylpyridazin-3-ol |
54709-94-3 | 95.0% | 2.5g |
$34.0 | 2025-03-21 | |
| Enamine | EN300-6962854-0.05g |
5-methylpyridazin-3-ol |
54709-94-3 | 95% | 0.05g |
$19.0 | 2024-05-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-357607A-100 mg |
3-Hydroxy-5-methyl-pyridazine, |
54709-94-3 | 100MG |
¥752.00 | 2023-07-11 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3586-10G |
5-Methylpyridazin-3(2H)-one |
54709-94-3 | 97% | 10g |
¥ 277.00 | 2023-04-13 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M31540-5g |
5-Methylpyridazin-3(2H)-one |
54709-94-3 | 5g |
¥286.0 | 2021-09-04 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031246-1g |
5-Methylpyridazin-3(2H)-one |
54709-94-3 | ≥98% | 1g |
¥36.00 | 2024-07-09 | |
| Apollo Scientific | OR2216-10g |
5-Methyl-2H-pyridazin-3-one |
54709-94-3 | 98% | 10g |
£93.00 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CQ310-1g |
5-Methylpyridazin-3(2H)-one |
54709-94-3 | 97+% | 1g |
111.0CNY | 2021-08-03 |
5-Methylpyridazin-3(2H)-one 関連文献
-
1. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivativesHamish McNab J. Chem. Soc. Perkin Trans. 1 1983 1203
-
2. The reaction of Meldrum's acid with α-dicarbonyl monohydrazones: a new synthesis of pyridazin-3-onesHamish McNab,Ian Stobie J. Chem. Soc. Perkin Trans. 1 1982 1845
54709-94-3 (5-Methylpyridazin-3(2H)-one) 関連製品
- 504-30-3(2,3-dihydropyridazin-3-one)
- 333-41-5(Diazinon)
- 61404-50-0(5-ethyl-2,3-dihydropyridazin-3-one)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:54709-94-3)3-羟基-5-甲基哒嗪

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:54709-94-3)5-Methylpyridazin-3(2H)-one

清らかである:99%
はかる:100g
価格 ($):297.0